Gonadorelin Acid Trifluoroacetate

GnRH Receptor Pharmacology Structure-Activity Relationship Analytical Method Development

Analytical labs often face challenges sourcing certified reference standards for peptide impurity profiling. Gonadorelin Acid Trifluoroacetate directly addresses this as USP Gonadorelin Acetate Related Compound A, ensuring regulatory compliance in method validation and batch release testing. • Certified USP reference standard for system suitability and impurity quantitation in gonadorelin formulations. • Biologically inert free acid (EC50 >10 µM vs. 1.81 nM for GnRH), serving as a validated negative control for in vitro receptor assays. • Lyophilized powder supplied at ≥95% purity, eliminating non-specific background in SAR studies.

Molecular Formula C₅₇H₇₄F₃N₁₆O₁₅
Molecular Weight 1280.29
Cat. No. B1163210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGonadorelin Acid Trifluoroacetate
SynonymsGonadorelin Free Acid Trifluoroacetate Salt
Molecular FormulaC₅₇H₇₄F₃N₁₆O₁₅
Molecular Weight1280.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gonadorelin Acid Trifluoroacetate: Identity and Key Properties


Gonadorelin Acid Trifluoroacetate (CAS: 71447-49-9), also referred to as GnRH free acid trifluoroacetate salt or LHRH free acid, is a synthetic decapeptide with the molecular formula C55H74N16O14·xCF3COOH (MW 1183.3 for the base peptide) that serves as the free acid analog of gonadorelin (GnRH) . This compound is a well-defined chemical entity, typically provided as a lyophilized powder with a purity of ≥95% by HPLC, a water solubility of 1 mg/mL, and a recommended storage condition of -20°C . Critically, it is designated as Gonadorelin Acetate Related Compound A by the United States Pharmacopeia (USP), establishing its formal role as a reference standard for quality control and impurity profiling in gonadorelin-based pharmaceutical and analytical workflows .

✓
USP Reference Standard Designated as Gonadorelin Acetate Related Compound A for impurity profiling.
✓
Negative Control for GnRH Bioassays Reported functional inactivity in receptor activation studies.
✓
Analytical Workflows Compatible with HPLC system suitability and method validation.

Gonadorelin Acid Trifluoroacetate: Why Substitution Is Invalid


Generic substitution among gonadorelin salts and analogs is not scientifically valid. The trifluoroacetate (TFA) salt form imparts distinct physicochemical properties, such as a specific water solubility of 1 mg/mL which is markedly lower than the 25 mg/mL reported for gonadorelin diacetate . More fundamentally, the free acid structure of Gonadorelin Acid Trifluoroacetate renders it biologically inert, producing no detectable functional response in GnRH receptor-expressing cell systems, in stark contrast to the amide-terminated gonadorelin (GnRH) which exhibits an EC50 of 1.81 ± 0.24 nM [1]. This critical difference means it cannot be substituted for active gonadorelin in biological assays. Its primary utility is as a certified analytical reference material, specifically as USP Gonadorelin Acetate Related Compound A , and as a negative control in structure-activity relationship (SAR) studies [1], roles for which active GnRH agonists or other salts are entirely unsuitable.

Salt Form Mismatch
TFA counterion yields distinct solubility and handling properties versus diacetate; solubility profiles may not transfer.
Functional Inactivity
Free acid lacks C-terminal amide and produces no GnRH receptor response; cannot replace active GnRH in bioassays.
Reference Standard Specificity
USP-designated Related Compound A; generic research-grade free acid may not meet compendial purity and identity criteria.

Gonadorelin Acid Trifluoroacetate: Comparative Evidence for Selection


Functional Inactivity: Negative Control for GnRH Receptor Assays

Gonadorelin Acid Trifluoroacetate (free acid) exhibits no measurable functional activity at the GnRH receptor, providing a stark contrast to native gonadorelin (GnRH) and establishing its unique utility as a negative control. In a direct comparison using a Cytosensor microphysiometer in mouse alphaT3-1 gonadotrope cells, GnRH free acid produced 'no acidification response', whereas native GnRH elicited a robust, dose-dependent increase in extracellular acidification rate with an EC50 of 1.81 +/- 0.24 nM [1]. This complete lack of response, despite the presence of an intact peptide backbone, is directly attributed to the absence of the C-terminal amide group, which is replaced by a free carboxyl in this compound [1].

Functional Activity
Head-to-head
No acidification response vs GnRH EC50 1.81 ± 0.24 nM
Supports negative control utility for GnRH receptor activation assays
αT3-1 cell acidification assay
GnRH Receptor Pharmacology Structure-Activity Relationship Analytical Method Development

Solubility Differential: Implications for Formulation and Handling

The choice of counterion significantly modulates the aqueous solubility of gonadorelin. Gonadorelin Acid Trifluoroacetate exhibits a measured water solubility of 1 mg/mL , which is substantially lower than the 25 mg/mL reported for Gonadorelin Diacetate . This 25-fold difference in solubility is a key differentiator for experimental design, particularly when preparing concentrated stock solutions or when working in aqueous assay systems where the presence of a specific salt form may influence buffering capacity and peptide aggregation.

Aqueous Solubility
Cross-study comparable
1 mg/mL vs 25 mg/mL (Diacetate)
25-fold lower solubility informs stock preparation and buffer choice
Room temperature water
Peptide Formulation In Vitro Assay Development Analytical Sample Preparation

USP Reference Standard Designation for Quality Control

Gonadorelin Acid Trifluoroacetate is officially recognized by the United States Pharmacopeia (USP) as Gonadorelin Acetate Related Compound A . This designation is not merely a synonym; it confirms the compound's identity and purity profile against a pharmacopeial monograph. Unlike generic research-grade GnRH free acid, this USP Reference Standard is specifically intended for use in specified quality tests and assays as detailed in the USP-NF compendia . While no direct quantitative purity comparison is provided, the compound is typically supplied with a purity of ≥95% by HPLC , which aligns with the stringent requirements for reference materials.

USP Designation
Class-level
Gonadorelin Acetate Related Compound A, purity ≥95% HPLC
Meets compendial specifications for quality control method validation
USP-NF monograph reference
Quality Control Analytical Chemistry Pharmaceutical Analysis

C-Terminal Amide Requirement in GnRH Receptor Signaling

The absence of the C-terminal amide group in Gonadorelin Acid Trifluoroacetate directly correlates with its loss of biological function, confirming a critical structure-activity relationship. A study evaluating eight GnRH analogs established that while native GnRH (C-terminal amide) has an EC50 of 1.81 ± 0.24 nM in an acidification assay, the 'GnRH free acid' (this compound) generated no detectable response [1]. Furthermore, the study demonstrated that replacing the C-terminal Gly-NH2 with an N-ethylamide group dramatically reduced the EC50 (increased potency), highlighting the precise structural requirements for receptor activation [1]. This finding is consistent across the literature, with multiple vendors explicitly noting that 'The free acid form of GnRH is biologically inactive' .

C-Terminal SAR
Head-to-head
Free acid inactive; GnRH amide EC50 1.81 nM; N-ethylamide more potent
Defines amide contribution to receptor activation for analog design
αT3-1 microphysiometer, SAR study
Molecular Pharmacology Peptide Chemistry Drug Discovery

Gonadorelin Acid Trifluoroacetate: Research and Regulatory Applications


Negative Control Qualification for GnRH Activation Assays

For in vitro pharmacologists studying GnRH receptor signaling, the selection of a validated negative control is critical to assay specificity. Gonadorelin Acid Trifluoroacetate provides a structurally identical but functionally inert peptide that generates no acidification response in cell-based assays, in contrast to active GnRH which exhibits an EC50 of 1.81 nM [1]. Its use as a negative control ensures that observed agonist-induced responses (e.g., calcium flux, cAMP accumulation) are not due to non-specific peptide interactions, thereby increasing confidence in hit validation and SAR studies.

HPLC System Suitability for Gonadorelin Impurity Testing

Quality control laboratories in pharmaceutical and API manufacturing require certified reference standards for method development and validation. Gonadorelin Acid Trifluoroacetate, designated as USP Gonadorelin Acetate Related Compound A [1], is specifically intended for use in the assay and impurity analysis of Gonadorelin Acetate formulations as described in USP-NF compendia [1]. Its use in system suitability testing ensures accurate quantitation of potential free acid impurities, which is a regulatory requirement for batch release and stability studies.

SAR Studies for GnRH Analog Discovery

Medicinal chemists focused on developing GnRH agonists or antagonists require tools to deconstruct the structural requirements for receptor binding and activation. The free acid form of GnRH is uniquely valuable in SAR studies because it allows researchers to directly assess the functional contribution of the C-terminal amide group. Its complete lack of activity [1] provides a clear baseline for comparing the potency of novel analogs, including those with modified C-termini (e.g., N-ethylamide) which have been shown to significantly alter EC50 values [1].

Application
Selection Property
Validation Focus
GnRH receptor assay negative control
Reported functional inactivity
Verify lack of acidification response vs active GnRH amide
HPLC impurity testing system suitability
USP reference standard identity
Compendial purity and identity verification
SAR studies for GnRH analog discovery
C-terminal free acid structure
Functional impact of C-terminal modifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gonadorelin Acid Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.